molecular formula C20H17NO6 B2645027 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 923221-02-7

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B2645027
CAS No.: 923221-02-7
M. Wt: 367.357
InChI Key: LREQXGQBHDOPPV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group with an oxoethyl group and a dioxoisoindolinyl propanoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves a multi-step process. One common approach starts with the preparation of the 2-(2-methoxyphenyl)-2-oxoethyl intermediate, which is then reacted with a suitable phthalimide derivative to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and dioxoisoindolinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the oxoethyl group can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential drug candidate, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate include:

  • 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)butanoate
  • 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)pentanoate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12(21-18(23)13-7-3-4-8-14(13)19(21)24)20(25)27-11-16(22)15-9-5-6-10-17(15)26-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREQXGQBHDOPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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